![molecular formula C7H17ClN2O B1458130 (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride CAS No. 1807933-89-6](/img/structure/B1458130.png)
(2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride
Overview
Description
“(2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride” is a compound with two chiral centers, indicated by the (2S,3S) notation . The “2S” and “3S” mean that both chiral centers have an S configuration . The numbers preceding the configuration refer to the carbon position in the molecule . This compound is a dopamine transporter (DAT) and norepinephrine transporter (NET) transporters inhibitor, and nicotinic acetylcholine receptor (nAChR) family modulator .
Molecular Structure Analysis
The molecular structure of this compound is determined by the (2S,3S) configuration, which refers to the orientation of the chiral centers in the molecule . The R/S system is used to unambiguously assign the handedness of molecules .Scientific Research Applications
Toxic Dimethylarginines and Health
Compounds like asymmetric and symmetric dimethylarginine (ADMA and SDMA, respectively) are examples of non-proteinogenic amino acids with significant biological roles, illustrating the potential relevance of related compounds in health research. ADMA and SDMA are uremic toxins that inhibit nitric oxide production and are linked to cardiovascular diseases among other health issues. Research has focused on understanding their synthesis, metabolism, and potential therapeutic targets for conditions associated with elevated levels of these compounds (Y. Tain & Chien-Ning Hsu, 2017).
Bioorganometallic Chemistry and Antitumor Properties
Studies on compounds like molybdocene dichloride, related to organometallic chemistry, have explored their catalytic properties and potential antitumor applications. This research indicates the interest in and potential of various chemical compounds, including amino acids and their derivatives, in developing new therapeutic approaches (Jenny B. Waern & M. Harding, 2004).
Analytical Techniques for Polar Compounds
The analysis and separation of polar compounds, including various amino acids and their derivatives, are crucial in both research and industrial applications. Hydrophilic interaction chromatography (HILIC) is a technique used for this purpose, highlighting the importance of understanding and manipulating amino acids and related compounds in scientific research (P. Jandera, 2011).
Pharmacological Effects and Therapeutic Potential
The pharmacological effects of compounds can be significant, as illustrated by the research on 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720). Such studies on chemical compounds provide insights into their potential therapeutic applications, including antitumor effects, and the mechanisms underlying these effects (Li Zhang et al., 2013).
Mechanism of Action
Target of Action
The primary target of (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride, also known as Enmetazobactam, is the extended-spectrum beta (β)-lactamase (ESBL) enzymes . These enzymes are produced by certain bacteria and can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams . This poses challenges in the treatment of serious infections .
Mode of Action
Enmetazobactam acts as an inhibitor of ESBL enzymes . It prevents these enzymes from breaking down antibiotics, thereby enhancing the effectiveness of the antibiotics . This is particularly important in the treatment of infections caused by ESBL-producing bacteria .
Biochemical Pathways
The action of Enmetazobactam affects the biochemical pathways related to bacterial resistance to antibiotics. By inhibiting the ESBL enzymes, Enmetazobactam prevents the breakdown of antibiotics, thereby allowing these drugs to exert their antibacterial effects more effectively .
Result of Action
The inhibition of ESBL enzymes by Enmetazobactam results in enhanced antibacterial activity of certain antibiotics. This can lead to the successful treatment of infections caused by ESBL-producing bacteria .
properties
IUPAC Name |
(2S,3S)-2-amino-N,3-dimethylpentanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-4-5(2)6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVANSUHWBEDSU-GEMLJDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride | |
CAS RN |
1807933-89-6 | |
Record name | (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.